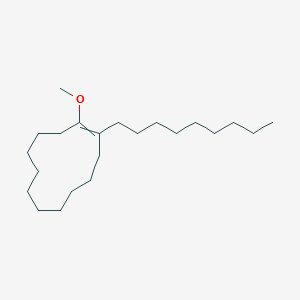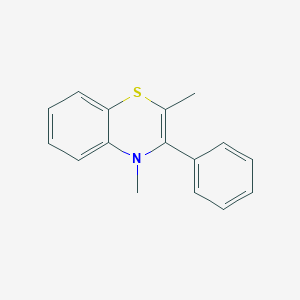![molecular formula C12H19N3O3 B14210277 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate CAS No. 831217-55-1](/img/structure/B14210277.png)
3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate is a chemical compound with the molecular formula C₁₂H₁₉N₃O₃ . It is characterized by its unique structure, which includes a diazonium group, an oxazolidine ring, and a butenolate moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
準備方法
The synthesis of 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an aromatic amine followed by coupling with an oxazolidine derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium ion . Industrial production methods may involve large-scale diazotization processes with stringent control over reaction parameters to achieve high yields and purity.
化学反応の分析
3-Diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Coupling Reactions: It can participate in coupling reactions with phenols or other aromatic compounds to form azo compounds.
Common reagents used in these reactions include copper salts (for Sandmeyer reactions), sodium nitrite (for diazotization), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various transformations, such as substitution or coupling, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the diazonium group and its ability to form new bonds with nucleophiles .
類似化合物との比較
Similar compounds to 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate include other diazonium salts and oxazolidine derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Similar compounds include:
- Benzenediazonium chloride
- 4-Diazonio-2,2-dimethyl-4-oxobut-2-en-2-olate
- Oxazolidine derivatives with different substituents
These compounds share some reactivity patterns but differ in their specific applications and chemical behavior .
特性
CAS番号 |
831217-55-1 |
|---|---|
分子式 |
C12H19N3O3 |
分子量 |
253.30 g/mol |
IUPAC名 |
2-diazo-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]butane-1,3-dione |
InChI |
InChI=1S/C12H19N3O3/c1-5-6-9-7-18-12(3,4)15(9)11(17)10(14-13)8(2)16/h9H,5-7H2,1-4H3/t9-/m0/s1 |
InChIキー |
IKUYIVZXEDQGGA-VIFPVBQESA-N |
異性体SMILES |
CCC[C@H]1COC(N1C(=O)C(=[N+]=[N-])C(=O)C)(C)C |
正規SMILES |
CCCC1COC(N1C(=O)C(=[N+]=[N-])C(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)


![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)

![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)



